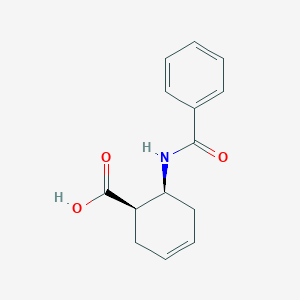
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- is a chemical compound with the molecular formula C14H15NO3. This compound is characterized by a cyclohexene ring substituted with a carboxylic acid group and a benzoylamino group. The stereochemistry of the compound is specified by the (1R,6S) configuration, indicating the spatial arrangement of the substituents on the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through various methods, including Diels-Alder reactions or catalytic hydrogenation of aromatic compounds.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of an alcohol or aldehyde precursor.
Addition of the Benzoylamino Group: The benzoylamino group can be added through amide bond formation, typically involving the reaction of a benzoyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzoylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- involves its interaction with specific molecular targets and pathways. The benzoylamino group may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6R)-: Differing in stereochemistry, this compound has the (1R,6R) configuration.
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1S,6S)-: Another stereoisomer with the (1S,6S) configuration.
3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1S,6R)-: This stereoisomer has the (1S,6R) configuration.
Uniqueness
The uniqueness of 3-Cyclohexene-1-carboxylic acid, 6-(benzoylamino)-, (1R,6S)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity, biological activity, and interactions with other molecules. The (1R,6S) configuration may confer distinct properties compared to its stereoisomers, making it valuable for specific applications in research and industry.
Properties
CAS No. |
820993-74-6 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(1R,6S)-6-benzamidocyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-7,11-12H,8-9H2,(H,15,16)(H,17,18)/t11-,12+/m1/s1 |
InChI Key |
KRZDTJODWZPLQQ-NEPJUHHUSA-N |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1C(=O)O)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C=CCC(C1C(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


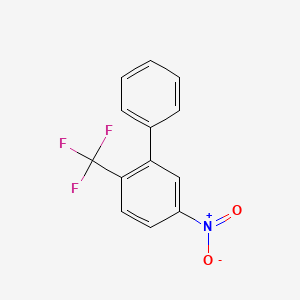
![N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12520063.png)
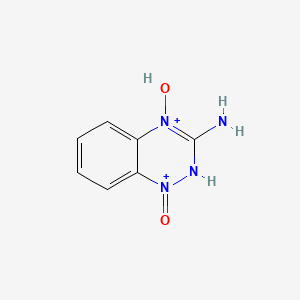
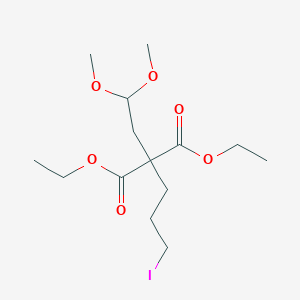

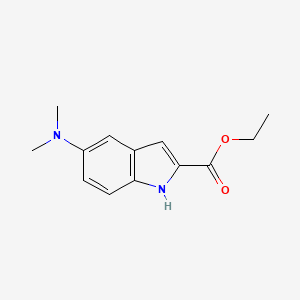

![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12520091.png)

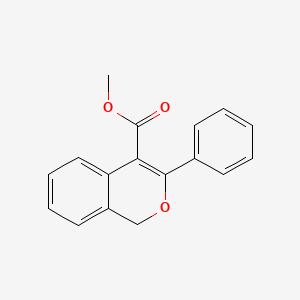
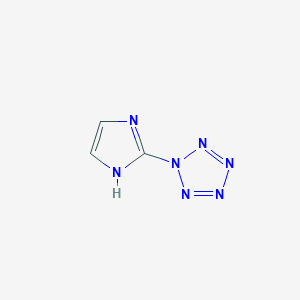

![6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride](/img/structure/B12520117.png)
![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
